2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine
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Overview
Description
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is a chemical compound with the molecular formula C11H10N2O2 It is known for its unique structure, which includes a quinoline core fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the dioxin ring.
Dioxin: Lacks the quinoline core.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
128701-92-8 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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